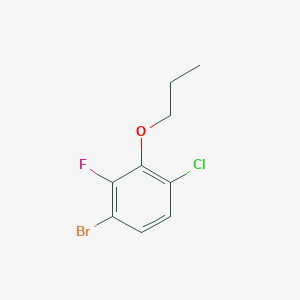

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene

Description

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene (CAS: 1133116-37-6 and 1354008-66-4) is a halogenated benzene derivative with a propoxy group (-OCH₂CH₂CH₃) at the 3-position, bromine at the 1-position, chlorine at the 4-position, and fluorine at the 2-position . Its molecular formula is C₉H₇BrClFO. Structural complexity arises from the combination of three halogens (Br, Cl, F) and a propoxy substituent, which may influence its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWZJUXCCAYEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251142 | |

| Record name | Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881295-73-3 | |

| Record name | Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881295-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:

Halogenation: Starting with a benzene derivative, bromination, chlorination, and fluorination are carried out sequentially to introduce the halogen atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene typically involves large-scale halogenation and propoxylation processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

- Substituted benzene derivatives.

- Biaryl compounds from coupling reactions.

- Quinones and hydroxy derivatives from oxidation and reduction reactions.

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and propoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Key Observations:

Alkoxy Group Variants: Replacing the propoxy group with isopropoxy (C₉H₇BrClO) reduces steric hindrance but may alter solubility in polar solvents .

Multi-Halogenation : The addition of bromomethyl groups (e.g., 1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene) introduces sites for nucleophilic substitution, expanding utility in cross-coupling reactions .

Physicochemical and Reactivity Trends

- Electrophilic Reactivity : Fluorine and chlorine at adjacent positions (e.g., 2-fluoro and 4-chloro) may direct electrophilic substitution to the 5- or 6-positions, depending on steric and electronic effects.

- Stability: Compounds with trifluoromethoxy groups (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) demonstrate superior thermal stability compared to propoxy derivatives, as noted in fluorinated aromatic systems .

Biological Activity

Chemical Structure and Properties

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propoxy group. Its molecular formula is C10H9BrClF, and it exhibits unique chemical properties due to the electronegative halogens, which influence its reactivity and biological interactions.

The biological activity of 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene can be attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its lipophilicity and binding affinity to cellular receptors.

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis, suggesting potential applications in metabolic disorders such as obesity and dyslipidemia .

- Antimicrobial Properties : Preliminary research suggests that 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene exhibits antimicrobial activity against various bacterial strains. This property can be attributed to its structural features that disrupt bacterial cell membranes.

Study 1: ACC Inhibition

A study focused on the compound's role as an ACC inhibitor revealed significant results in reducing fatty acid synthesis in HepG2 cells. The compound demonstrated an effective dose (ED50) of less than 0.3 mg/kg in animal models, indicating its potency as a metabolic regulator .

Study 2: Antimicrobial Activity

In vitro tests conducted on several bacterial strains showed that 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene inhibited growth at concentrations ranging from 10 to 100 µg/mL. The mechanism was hypothesized to involve membrane disruption and interference with cellular processes.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| ACC Inhibition | Reduces fatty acid synthesis | |

| Antimicrobial Activity | Inhibits growth of bacterial strains | |

| Enzyme Interaction | Potential modulator of metabolic pathways |

Research Findings

Recent research has highlighted the potential of 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene as a lead compound for drug development targeting metabolic disorders and infectious diseases. Its unique structural properties allow it to serve as a scaffold for further modifications aimed at enhancing biological activity and specificity.

Future Directions

Further studies are warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity.

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.